3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid
Description
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid is a complex organic compound that features a pyridine ring substituted with an amino group and an oxo group
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(3-amino-2-oxopyridin-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,9(14)15)6-12-5-3-4-7(11)8(12)13/h3-5H,6,11H2,1-2H3,(H,14,15) |
InChI Key |
MUYZNSZRWOBHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=CC=C(C1=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino and oxo groups. The final step involves the addition of the 2,2-dimethylpropanoic acid moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Solvent recovery and waste management are also important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may produce hydroxyl derivatives.
Scientific Research Applications
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Amino-2-oxopyridin-1(2h)-yl)propanoic acid: Lacks the 2,2-dimethyl substitution, which may affect its reactivity and biological activity.
3-(3-Amino-2-oxopyridin-1(2h)-yl)-2-methylpropanoic acid: Has a single methyl group, which may result in different steric and electronic properties.
Uniqueness
The presence of the 2,2-dimethylpropanoic acid moiety in 3-(3-Amino-2-oxopyridin-1(2h)-yl)-2,2-dimethylpropanoic acid imparts unique steric and electronic characteristics, making it distinct from similar compounds. These differences can influence its reactivity, stability, and interactions with biological molecules.
Biological Activity
3-(3-Amino-2-oxopyridin-1(2H)-yl)-2,2-dimethylpropanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring with an amino group and an oxo group, which may contribute to its interactions with biological systems. Understanding the biological activity of this compound is crucial for its applications in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 3-(3-amino-2-oxopyridin-1-yl)-2,2-dimethylpropanoic acid |
| InChI | InChI=1S/C10H14N2O3/c1-10(2,9(14)15)6-12-5-3-4-7(11)8(12)13/h3-5H,6,11H2,1-2H3,(H,14,15) |
| Canonical SMILES | CC(C)(CN1C=CC=C(C1=O)N)C(=O)O |
The biological activity of 3-(3-Amino-2-oxopyridin-1(2H)-yl)-2,2-dimethylpropanoic acid is primarily attributed to its ability to interact with various biological molecules. The amino group can form hydrogen bonds with enzymes and receptors, while the oxo group can participate in redox reactions. These interactions may modulate enzymatic activity and influence signaling pathways within cells.
Enzyme Inhibition
Research indicates that compounds similar to 3-(3-Amino-2-oxopyridin-1(2H)-yl)-2,2-dimethylpropanoic acid exhibit enzyme inhibition properties. For instance:
- Protein Kinase Inhibition : Compounds in this class have been identified as inhibitors of various protein kinases involved in cancer signaling pathways .
Antimicrobial Activity
Studies have shown that related pyridine derivatives possess antimicrobial properties against a range of pathogens. The structural characteristics of this compound suggest potential activity against bacteria and fungi .
Antiproliferative Effects
The compound's ability to inhibit cell proliferation has been noted in several studies. This effect is particularly relevant for the development of anticancer agents .
Case Studies
- Antiviral Activity : A study on similar pyridine derivatives demonstrated significant antiviral activity against retroviruses, suggesting that 3-(3-Amino-2-oxopyridin-1(2H)-yl)-2,2-dimethylpropanoic acid could have potential applications in antiviral therapy .
- Neuroprotective Effects : Research has indicated that thienopyridines exhibit neuroprotective properties, which may extend to the oxopyridine derivatives as well . This could be significant for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 3-(3-Amino-2-pyridinyl)propanoic acid | Lacks dimethyl substitution | Moderate enzyme inhibition |
| 3-(3-Amino-6-methylpyridinyl)propanoic acid | Additional methyl group affects sterics | Enhanced antimicrobial activity |
The presence of the 2,2-dimethyl moiety in 3-(3-Amino-2-oxopyridin-1(2H)-yl)-2,2-dimethylpropanoic acid distinguishes it from similar compounds and may enhance its biological activity through unique steric and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
